molecular formula C18H12ClN3OS2 B2866258 N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 886902-87-0

N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2866258
CAS No.: 886902-87-0
M. Wt: 385.88
InChI Key: GTOJOARAIGTQEE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound featuring a benzothiazole ring system, a chloro-substituted thiophene ring, and a pyridin-2-ylmethyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide are largely influenced by its interactions with various biomolecules. Benzothiazole derivatives have been reported to exhibit promising activity against a variety of bacterial strains

Cellular Effects

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . These activities suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with a range of biomolecules and exert their effects through multiple mechanisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to remove the chlorine atom or modify the pyridin-2-ylmethyl group.

  • Substitution: The benzothiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine, while nucleophilic substitutions might involve alkyl halides or amines.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Chlorinated or non-chlorinated derivatives.

  • Substitution: Various substituted benzothiazoles and thiophenes.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: It may find use in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide

  • N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)acetamide

  • N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Uniqueness: N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide stands out due to its specific chloro-substituted thiophene ring and the presence of the pyridin-2-ylmethyl group, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS2/c19-16-9-8-15(24-16)17(23)22(11-12-5-3-4-10-20-12)18-21-13-6-1-2-7-14(13)25-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOJOARAIGTQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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